N-(4-bromophenyl)-2-hydroxyacetamide N-(4-bromophenyl)-2-hydroxyacetamide
Brand Name: Vulcanchem
CAS No.: 21919-10-8
VCID: VC16459288
InChI: InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)
SMILES:
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

N-(4-bromophenyl)-2-hydroxyacetamide

CAS No.: 21919-10-8

Cat. No.: VC16459288

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-hydroxyacetamide - 21919-10-8

Specification

CAS No. 21919-10-8
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name N-(4-bromophenyl)-2-hydroxyacetamide
Standard InChI InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)
Standard InChI Key PCIDHMUDARKWAN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)CO)Br

Introduction

Synthesis

The synthesis of N-(4-bromophenyl)-2-hydroxyacetamide involves the reaction of 4-bromoaniline with glycolic acid or its derivatives under controlled conditions. The process typically includes:

  • Reaction Setup: Mixing 4-bromoaniline with glycolic acid in the presence of a catalyst.

  • Heating: The reaction mixture is heated to facilitate condensation.

  • Purification: The crude product is purified via recrystallization to obtain pure N-(4-bromophenyl)-2-hydroxyacetamide.

This synthesis method ensures high yields and purity, making it suitable for laboratory-scale production .

Structural and Spectroscopic Analysis

The structure of N-(4-bromophenyl)-2-hydroxyacetamide has been confirmed using various spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance): Provides detailed insights into the hydrogen and carbon environments within the molecule.

  • IR (Infrared Spectroscopy): Confirms functional groups such as hydroxyl (-OH) and amide (C=O).

  • X-ray Crystallography: Reveals the molecular conformation and intermolecular interactions, such as hydrogen bonding between the hydroxyl and amide groups .

Applications and Biological Relevance

N-(4-Bromophenyl)-2-hydroxyacetamide has potential applications in both medicinal chemistry and material science:

Medicinal Chemistry

  • Antimicrobial Activity: Compounds containing bromophenyl and acetamide functionalities are known for their antimicrobial properties, targeting Gram-positive and Gram-negative bacteria .

  • Anticancer Potential: Similar compounds have shown activity against breast cancer cell lines (e.g., MCF7), suggesting possible therapeutic applications .

Material Science

The compound's ability to form hydrogen bonds makes it a candidate for supramolecular chemistry applications, such as crystal engineering .

Comparative Analysis with Related Compounds

To better understand N-(4-bromophenyl)-2-hydroxyacetamide, it is useful to compare it with structurally related compounds:

CompoundMolecular FormulaMelting Point (°C)Applications
N-(4-Bromophenyl)-acetamideC8H8BrNOC_8H_8BrNO~170Antimicrobial agents
N-(4-Bromophenyl)-chloroacetamideC8H7BrClNOC_8H_7BrClNO~200Anticancer studies
N-(4-Bromophenyl)-hydroxyacetamideC8H8BrNO2C_8H_8BrNO_2179–180Hydrogen bonding studies

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